REACTION_CXSMILES
|
[CH:1]1([NH2:5])[CH2:4][CH2:3][CH2:2]1.[CH2:6]1[CH2:12][S:9](=[O:11])(=[O:10])[O:8][CH2:7]1.C1COCC1>C(#N)C>[CH:1]1([NH:5][CH2:7][CH2:6][CH2:12][S:9]([OH:11])(=[O:10])=[O:8])[CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)N
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1COS(=O)(=O)C1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The reflux was maintained for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with acetonitrile (2×4 mL)
|
Type
|
CUSTOM
|
Details
|
air-dried for 60 minutes (2.41 g)
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux until all the solid material
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solid thus formed
|
Type
|
FILTRATION
|
Details
|
was collected by suction filtration
|
Type
|
WASH
|
Details
|
rinsed with methanol (2×4 mL)
|
Type
|
CUSTOM
|
Details
|
air-dried for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
further dried in a vacuum oven at 40° C. for 18 hours
|
Duration
|
18 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)NCCCS(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.81 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |